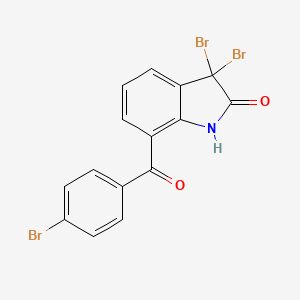
3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is a useful research compound. Its molecular formula is C15H8Br3NO2 and its molecular weight is 473.946. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through bromination and subsequent reactions involving indolin-2-one derivatives. The presence of bromine substituents is critical as they influence the compound's reactivity and biological properties. The synthesis typically involves the reaction of indoles with brominating agents, leading to the formation of dibromo derivatives that serve as precursors for further functionalization .
Anticancer Properties
Recent studies highlight the potent anticancer activity of this compound against various cancer cell lines. The compound has been evaluated using MTT assays against several human cancer cell lines including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Inhibition Ratio (%) |
|---|---|---|
| A549 | 8.9 | 88.2 |
| Bel7402 | 10.0 | 71.9 |
| HepG2 | 9.5 | 85.2 |
| HeLa | 7.5 | 93.0 |
| HCT116 | 8.0 | 90.0 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% after a specified treatment period.
The compound exhibited significant cytotoxicity comparable to established chemotherapeutics such as sunitinib, indicating its potential as a lead compound for further development .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Migration : Wound-healing assays have demonstrated that this compound inhibits the migration of cancer cells, suggesting a potential role in preventing metastasis .
- Targeting c-Src Kinase : The indolinone scaffold has been associated with the inhibition of c-Src kinase, a critical player in cancer progression. Molecular modeling studies suggest that modifications to the amino group enhance binding affinity to the ATP-binding site of c-Src .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence and position of bromine atoms significantly influence biological activity. For instance, compounds with multiple bromine substitutions on the phenyl ring tend to exhibit enhanced anticancer properties compared to their mono-brominated counterparts . Additionally, variations in substituents at the 5-position of indolin-2-one also affect potency, highlighting the importance of functional group placement in drug design.
Case Studies
Several case studies have explored the efficacy of derivatives based on the indolinone structure:
- Study on Indolinone Derivatives : A study synthesized various indolinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced activity against resistant cancer types .
- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives may reduce tumor size in xenograft models, although detailed pharmacokinetic profiling is necessary for clinical relevance.
Eigenschaften
IUPAC Name |
3,3-dibromo-7-(4-bromobenzoyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO2/c16-9-6-4-8(5-7-9)13(20)10-2-1-3-11-12(10)19-14(21)15(11,17)18/h1-7H,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLRBQUPXLALR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(C(=O)N2)(Br)Br)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














